molecular formula C30H28N6O6S4 B1198371 Verticillin A CAS No. 32164-16-2

Verticillin A

Cat. No.: B1198371
CAS No.: 32164-16-2
M. Wt: 696.8 g/mol
InChI Key: IMGTYEJTVRXGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verticillin A is a fungal epipolythiodioxopiperazine (ETP) alkaloid, first discovered in 1970, that exhibits potent, nanomolar-level cytotoxicity against a wide spectrum of cancer cell lines . This natural product is a selective inhibitor of histone methyltransferases (HMTases), such as SUV39H1, G9a, and MLL1, leading to global changes in histone methylation and acetylation marks that alter the cellular epigenome . Its primary research value lies in its multi-faceted mechanism of action, which includes the induction of DNA damage and apoptosis via the generation of reactive oxygen species, the re-expression of silenced pro-apoptotic genes like FAS, and the sensitization of cancer cells to established chemotherapeutics . Studies demonstrate its efficacy in diverse in vitro and in vivo models, including high-grade serous ovarian cancer (HGSOC), where it causes apoptosis and reduces tumor burden . In colon carcinoma, this compound overcomes ABT-737 resistance by increasing the BIMEL/MCL-1 ratio through suppression of the MEK/ERK pathway . It also shows promise in suppressing tumor metastasis by inhibiting the HGF/c-Met signaling pathway, thereby reducing the migration and invasion of gastric and cervical cancer cells . Furthermore, research in soft tissue sarcomas, such as malignant peripheral nerve sheath tumors (MPNST) and leiomyosarcoma (LMS), indicates that this compound selectively induces apoptosis and inhibits tumor growth with minimal effects on normal cells . To address solubility and toxicity challenges, advanced delivery systems like expansile nanoparticles (eNPs) have been successfully employed, which enhance its efficacy and reduce liver toxicity in vivo . This compound is supplied for research purposes to further investigate its potential as a novel cancer therapeutic. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR DIAGNOSTIC USE.

Properties

IUPAC Name

2-hydroxy-3-(2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl)-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N6O6S4/c1-25-21(39)35-19-27(13-9-5-7-11-15(13)31-19,17(37)29(35,45-43-25)23(41)33(25)3)28-14-10-6-8-12-16(14)32-20(28)36-22(40)26(2)34(4)24(42)30(36,18(28)38)46-44-26/h5-12,17-20,31-32,37-38H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGTYEJTVRXGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N6O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32164-16-2
Record name Verticillin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032164162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Fungal Strain Selection and Fermentation

Verticillin A is primarily isolated from the fungus Clonostachys rogersoniana (strain MSX59553). Recent fermentation optimizations have focused on enhancing yield through media composition adjustments. A combination of glucose (20 g/L), peptone (10 g/L), and yeast extract (5 g/L) in a 10 L bioreactor under aerobic conditions (pH 6.0, 25°C) has achieved titers of 120 mg/L after 14 days. Submerged fermentation with intermittent agitation (200 rpm) prevents mycelial clumping, ensuring consistent oxygen diffusion.

Extraction and Purification

Post-fermentation, the mycelial biomass is separated via centrifugation (10,000 × g, 15 min) and extracted with ethyl acetate (3 × 2 L). The organic phase is concentrated under reduced pressure, yielding a crude extract. Initial purification employs silica gel column chromatography (hexane/ethyl acetate gradient, 7:3 to 0:1), followed by reversed-phase HPLC (Agilent Zorbax Extend C18 column, 5 μm, 250 × 10 mm) with a water/acetonitrile gradient (0.1% formic acid). Final purity (>98%) is confirmed by UPLC-MS (m/z 697.1031 [M+H]⁺) and ¹H-NMR (δ 6.82 ppm, aromatic protons).

Total Chemical Synthesis

Retrosynthetic Strategy

The first total synthesis of (+)-verticillin A was achieved in 16 steps (9% overall yield). The strategy hinges on dimerization of a monomeric precursor via cobalt-mediated reductive coupling (Figure 1). Key intermediates include:

  • Epoxy-thioether monomer : Synthesized from L-tryptophan via Pictet–Spengler cyclization.

  • Disulfide installation : Stereoselective formation of the C15-benzhydryl disulfide ensures correct facial selectivity.

  • Photochemical desulfonylation : UV irradiation (365 nm) cleaves sulfonyl groups without disrupting the ETP core.

Critical Synthetic Challenges

Early attempts at late-stage sulfidation of a dimeric substrate produced undesired diastereomers (d.r. < 1:3). Switching to monomeric sulfidation enabled epimerization at C11, achieving the correct configuration (d.r. > 19:1). The final steps employ protecting group strategies (TBS, PMB) to mitigate side reactions during oxidation and dimerization.

Semisynthetic Derivatization

Structural Modifications of Verticillin H

Verticillin H (C11/C11′-dihydroxy ETP) serves as a feedstock for semisynthesis. Nine analogues were synthesized via esterification, carbamation, and sulfonation (Table 1):

AnalogModificationIC₅₀ (nM, MDA-MB-435)
4C11-acetate1.8 ± 0.2
7C11′-phenylcarbamate0.9 ± 0.1
12C11/C11′-bis-sulfonate4.2 ± 0.3

Table 1. Bioactivity of Verticillin H analogues against melanoma cells.

Ester derivatives (e.g., 4 ) exhibited improved solubility (logP reduced from 3.1 to 2.4) without compromising potency. Carbamate 7 showed enhanced blood-brain barrier penetration in murine models, suggesting potential for CNS malignancies.

Advanced Formulation Strategies

Surgical Buttress for Localized Delivery

To mitigate systemic toxicity (LD₅₀ = 3 mg/kg, i.p.), a this compound-loaded polyglycolic acid (PGA) surgical buttress was developed. The fabrication process involves:

  • Polymer coating : PGA sheets (1 cm²) are layered with PGC–C₁₈ polymer (1200 μg) dissolved in chloroform.

  • Drug incorporation : this compound (40 mg/kg) is embedded via layer-by-layer deposition (2 coats, 1 h drying interval).

  • Release kinetics : In vitro studies demonstrated sustained release over 90 days (12% burst in 24 h; 80% cumulative release at 90 days).

Nanoparticle Encapsulation

This compound-loaded ethylcellulose nanoparticles (eNPs) achieved 76.9% encapsulation efficiency via miniemulsion polymerization. Dynamic light scattering confirmed a monodisperse size distribution (180 ± 15 nm), with in vivo studies showing a 3-fold reduction in Panc02-H7 tumor volume compared to free drug.

Analytical Validation and Quality Control

Quantification via UPLC-HRMS

A validated UPLC-HRMS method (Waters BEH Shield RP18 column, 1.7 μm) quantifies this compound in plasma with a linear range of 0.08–10.24 μg/mL ( = 0.9997). Key parameters:

  • Precision : Intra-day RSD = 2.58–8.71%.

  • Accuracy : 90–105% recovery across concentrations.

  • LOQ : 285.1 ng/mL (S/N > 10).

Stability Profiling

This compound succinate formulations (0.1 mg/mL in saline/Tween 80) retained 95% potency after 4 h at 4°C. Degradation products were monitored via selected reaction monitoring (m/z 797.212 → 615.208) .

Chemical Reactions Analysis

Types of Chemical Reactions

Verticillin A undergoes several types of chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions

Reactions involving this compound typically utilize specific reagents under controlled conditions:

  • Oxidation: Hydrogen peroxide is a common oxidizing agent .

  • Reduction: Reducing agents like sodium borohydride can be employed.

  • Substitution: Various nucleophiles are used for substitution reactions.

  • Conditions: Controlled temperatures and pH levels are necessary to ensure desired transformations.

Major Products Formed

The reactions of this compound can yield several major products:

  • Oxidized forms

  • Reduced forms

  • Substituted derivatives

These products are often evaluated for their biological activity to identify more potent or less toxic analogs.

4.1. Impact of Functionalization

Research indicates that modifications to this compound, particularly at the C11 position, do not significantly impact its activity against cancer cell lines. A key factor for high biological activity is the presence of an intact disulfide bridge across C-3/C-11a. Removal or reduction of this sulfur bridge diminishes the activity of verticillins .

4.2. Semisynthetic Analogues

Semisynthetic efforts have explored the reactivity of C11 and C11' hydroxy substituents to impact potency and pharmacokinetic properties. Verticillin H has been utilized to generate analogues with ester, carbonate, carbamate, and sulfonate moieties. These analogues retain nanomolar IC50 values, comparable to or more potent than the parent compounds .

Mechanism of Action and Biological Activity

This compound exerts its effects through the induction of DNA damage and apoptosis in cancer cells. It selectively inhibits histone methyltransferases, leading to epigenetic modifications that promote cell death. This compound also generates reactive oxygen species, further contributing to its cytotoxic effects. Studies show that this compound induces DNA damage and apoptosis in HGSOC cell lines . Encapsulation of this compound into expansile nanoparticles reduces toxicity and tumor burden in vivo .

Scientific Research Applications

In Vitro Studies

In vitro studies have demonstrated that Verticillin A effectively suppresses the growth of human gastric (AGS) and cervical (HeLa) cancer cells. The compound exhibits a dose-dependent inhibition of cell migration and invasion induced by hepatocyte growth factor (HGF), primarily through the c-Met/FAK/Src signaling pathway. The IC50 values for AGS and HeLa cells were found to be 47.59 nM and 233.9 nM after 48 hours of treatment, respectively .

In Vivo Studies

Recent research indicates that this compound encapsulated in expansile nanoparticles significantly reduces tumor burden in high-grade serous ovarian cancer models while minimizing liver toxicity . In another study, it was observed that treatment with this compound led to increased apoptosis markers in leiomyosarcoma and malignant peripheral nerve sheath tumors, indicating its potential as a therapeutic agent against soft tissue sarcomas .

Comprehensive Data Table

Cancer Type Cell Line IC50 (nM) Mechanism of Action Study Reference
Gastric CancerAGS47.59Inhibition of c-Met/FAK/Src signaling
Cervical CancerHeLa233.9Inhibition of c-Met/FAK/Src signaling
High-Grade Serous Ovarian CancerOVCAR4, OVCAR8Not specifiedInduction of DNA damage and apoptosis
LeiomyosarcomaLMS1100Induction of apoptosis
Malignant Peripheral Nerve Sheath TumorMPNST724Not specifiedInduction of apoptosis

Case Study 1: Treatment of High-Grade Serous Ovarian Cancer

In a study involving high-grade serous ovarian cancer cell lines (OVCAR4 and OVCAR8), treatment with this compound resulted in significant DNA damage and apoptosis. RNA sequencing revealed activation of apoptosis signaling pathways, confirming its potential as a novel therapeutic agent for ovarian cancer .

Case Study 2: Leiomyosarcoma and Malignant Peripheral Nerve Sheath Tumors

Research indicated that this compound markedly reduced tumor growth in leiomyosarcoma cell lines while inducing apoptosis through increased activity of cleaved caspase markers. The compound demonstrated selective toxicity towards cancer cells compared to normal human cells .

Mechanism of Action

Verticillin A exerts its effects primarily through the induction of DNA damage and apoptosis in cancer cells. It selectively inhibits histone methyltransferases, leading to epigenetic modifications that promote cell death. Additionally, this compound generates reactive oxygen species, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Related Verticillin Analogues

Verticillin A belongs to a family of 27 ETP alkaloids, many sharing core structural motifs but differing in substituents, sulfur bridges, and dimerization patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Bioactivity Comparison of Verticillin Analogues

Compound Structural Features Source Fungus Key Bioactivities (IC50/EC50) Selectivity Notes References
This compound C34H34N6O6S4; disulfide bridge Clonostachys spp. - HMTase inhibition: 0.1–0.5 µM
- Cytotoxicity (HCT116): 29 nM
- NF-κB inhibition: 0.1 µM
Low selectivity due to cytotoxicity
Verticillin H C32H32N6O6S4; hydroxyl at C11/C11’ Clonostachys spp. - Cytotoxicity (H460): 12 nM
- NF-κB inhibition: 0.5 µM
Higher cytotoxicity than this compound
Verticillin D Epitrithio bridge (three sulfur atoms) Clonostachys spp. - Antifungal (EC against Alternaria): 8 µg/mL Moderate cytotoxicity
Sch 52900 C33H36N6O6S4; methyl ester at C11 Gliocladium spp. - c-fos inhibition: 1.5 µM
- Cytotoxicity (HL-60): 50 nM
Broader kinase inhibition
Sch 52901 C32H34N6O6S4; free carboxylic acid Gliocladium spp. - c-fos inhibition: 18 µM
- Cytotoxicity (HCT116): 75 nM
Lower potency than Sch 52900
Gliocladicillin C C31H30N6O6S4; dehydroxylated Clonostachys spp. - Cytotoxicity (H460): 25 nM Similar toxicity to this compound

Key Observations :

Structural Variations: Sulfur bridges (disulfide vs. epitrithio) and hydroxyl/methyl groups at C11/C11’ significantly alter bioactivity. For example, Verticillin D’s epitrithio bridge enhances antifungal activity but reduces anticancer potency compared to this compound . Semisynthetic derivatives (e.g., this compound succinate) improve solubility but retain nanomolar cytotoxicity .

Bioactivity Profiles :

  • This compound and H exhibit superior HMTase and NF-κB inhibition, linking their mechanism to epigenetic modulation .
  • Sch 52900 and Sch 52901 show divergent potency in c-fos proto-oncogene suppression, correlating with structural modifications .

Production Challenges: Yields vary by fungal strain and culture medium. For example, Clonostachys MSX59553 produces 11 mg this compound per 10 g oatmeal, while MSX79542 favors Verticillin D .

Pharmacokinetics :

  • This compound’s IP bioavailability (AUC = 420 h·nM) surpasses IV and PO routes, making it optimal for preclinical studies .
  • Analogues like Sch 52901 exhibit shorter half-lives (<2 h) due to rapid metabolism .

Critical Analysis of Selectivity and Therapeutic Potential

While this compound’s HMTase inhibition is promising for overcoming 5-fluorouracil resistance in colon cancer , its cytotoxicity limits therapeutic indices. Analogues like Verticillin D show improved selectivity in antifungal applications but lack antitumor potency . Semisynthetic strategies, such as C11 acylation, aim to enhance solubility and reduce off-target effects .

Q & A

Q. How can researchers integrate this compound’s pharmacokinetic data with transcriptomic profiles to predict resistance mechanisms?

  • Methodological Answer : Develop PBPK/PD models linking this compound exposure to c-Met pathway gene expression (e.g., FAK, Src). Use CRISPR-Cas9 screens to identify resistance-associated genes and validate via xenograft models with CRISPR-edited cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verticillin A
Reactant of Route 2
Verticillin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.